2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one
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Overview
Description
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C13H7ClO3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzoic acid with resorcinol in the presence of a catalyst such as copper sulfate (CuSO4) and a base like sodium hydroxide (NaOH). The reaction proceeds through a series of steps including cyclization and oxidation to yield the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxy derivatives, quinones, and substituted benzo[c]chromen-6-ones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antioxidant, antimicrobial, and antiviral properties.
Medicine: It has potential therapeutic applications due to its neuroleptic and tranquilizing activities.
Industry: The compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one involves its interaction with various molecular targets and pathways. It acts as a stimulant of the central and peripheral nervous systems, potentially through modulation of neurotransmitter receptors and ion channels. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-6H-benzo[c]chromen-6-one: Similar structure but lacks the chloro substituent.
2-chloro-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar structure with additional hydrogenation at specific positions
Uniqueness
2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one is unique due to the presence of both chloro and hydroxy functional groups, which contribute to its distinct chemical reactivity and biological activities. The chloro substituent enhances its potential for further functionalization through substitution reactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-chloro-3-hydroxybenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO3/c14-10-5-9-7-3-1-2-4-8(7)13(16)17-12(9)6-11(10)15/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVBXXJNOAXYHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=C(C=C3OC2=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
706776-04-7 |
Source
|
Record name | 2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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